Cas no 2253630-01-0 ((1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane)
![(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane structure](https://www.kuujia.com/scimg/cas/2253630-01-0x500.png)
(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane Chemical and Physical Properties
Names and Identifiers
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- (1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane
- rac-(1R,6R)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane
- Z3463673174
- 7-Oxabicyclo[4.1.0]heptane, 2,2-difluoro-, (1R,6R)-rel-
- rac-(1R,6R)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane, cis
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- Inchi: 1S/C6H8F2O/c7-6(8)3-1-2-4-5(6)9-4/h4-5H,1-3H2/t4-,5-/m0/s1
- InChI Key: OSKDANUBQCCDRI-WHFBIAKZSA-N
- SMILES: FC1(CCC[C@H]2[C@@H]1O2)F
Computed Properties
- Exact Mass: 134.05432120 g/mol
- Monoisotopic Mass: 134.05432120 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 134.12
- XLogP3: 1.5
- Topological Polar Surface Area: 12.5
(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6730866-0.25g |
rac-(1R,6R)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane |
2253630-01-0 | 95.0% | 0.25g |
$142.0 | 2025-03-13 | |
Enamine | EN300-6730866-0.5g |
rac-(1R,6R)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane |
2253630-01-0 | 95.0% | 0.5g |
$271.0 | 2025-03-13 | |
Aaron | AR028OFE-100mg |
rac-(1R,6R)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane,cis |
2253630-01-0 | 95% | 100mg |
$160.00 | 2025-02-16 | |
Aaron | AR028OFE-1g |
rac-(1R,6R)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane,cis |
2253630-01-0 | 95% | 1g |
$536.00 | 2025-02-16 | |
1PlusChem | 1P028O72-100mg |
rac-(1R,6R)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane,cis |
2253630-01-0 | 95% | 100mg |
$178.00 | 2024-05-25 | |
1PlusChem | 1P028O72-2.5g |
rac-(1R,6R)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane,cis |
2253630-01-0 | 95% | 2.5g |
$960.00 | 2024-05-25 | |
1PlusChem | 1P028O72-50mg |
rac-(1R,6R)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane,cis |
2253630-01-0 | 95% | 50mg |
$140.00 | 2024-05-25 | |
Enamine | EN300-6730866-5.0g |
rac-(1R,6R)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane |
2253630-01-0 | 95.0% | 5.0g |
$1075.0 | 2025-03-13 | |
Enamine | EN300-6730866-10.0g |
rac-(1R,6R)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane |
2253630-01-0 | 95.0% | 10.0g |
$1593.0 | 2025-03-13 | |
Enamine | EN300-6730866-0.1g |
rac-(1R,6R)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane |
2253630-01-0 | 95.0% | 0.1g |
$98.0 | 2025-03-13 |
(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane Related Literature
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Oliver D. John Food Funct., 2020,11, 6946-6960
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
Additional information on (1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane
Comprehensive Overview of (1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane (CAS No. 2253630-01-0)
The compound (1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane (CAS No. 2253630-01-0) is a highly specialized bicyclic organic molecule featuring a unique oxabicyclo[4.1.0]heptane scaffold with two fluorine atoms at the 2-position. This structure is of significant interest in modern organic chemistry, particularly in the fields of pharmaceutical intermediates, agrochemicals, and material science. The stereochemistry denoted by (1S,6S) further enhances its utility in enantioselective synthesis, making it a valuable building block for chiral compounds.
In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability and bioavailability, which are critical in drug discovery. The presence of difluoro groups in (1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane contributes to its lipophilicity and electronic properties, aligning with the growing trend of fluorine incorporation in medicinal chemistry. Researchers are actively exploring its potential as a key intermediate for the synthesis of bioactive molecules, including antiviral and anti-inflammatory agents.
From a synthetic perspective, the oxabicyclo[4.1.0]heptane core offers a rigid framework that can be leveraged to construct complex molecular architectures. This rigidity is particularly advantageous in the design of conformationally restricted analogs, which are often sought after in the development of highly selective inhibitors. The compound's CAS No. 2253630-01-0 is frequently referenced in patent literature, underscoring its industrial relevance.
Environmental and regulatory considerations also play a role in the compound's applications. With increasing emphasis on green chemistry, the efficient synthesis and minimal environmental impact of (1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane are being scrutinized. Innovations in catalytic methods and solvent-free reactions are being explored to enhance its sustainability profile.
In the realm of material science, this compound's unique structure has potential applications in the development of advanced polymers and liquid crystals. Its ability to influence molecular packing and thermal stability makes it a candidate for high-performance materials. Additionally, its fluorine-rich nature could be exploited in the creation of hydrophobic coatings and electronic materials.
For researchers and industry professionals, understanding the spectroscopic properties and reactivity of (1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane is essential. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are commonly employed to characterize its behavior. These insights are crucial for optimizing its use in multistep syntheses and ensuring reproducibility in industrial settings.
The compound's nomenclature, (1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane, reflects its precise stereochemical configuration and functional group placement. This level of detail is vital for patent filings and regulatory submissions, where accuracy is paramount. As the scientific community continues to explore its applications, this compound is poised to remain a topic of interest in both academic and industrial research.
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